molecular formula C16H18BrN3O3S B2633215 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380079-64-9

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine

Katalognummer B2633215
CAS-Nummer: 2380079-64-9
Molekulargewicht: 412.3
InChI-Schlüssel: DEUKIZBKYPQVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the JAK family of kinases, which are involved in the regulation of immune responses. BMS-986165 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.

Wirkmechanismus

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine targets the TYK2 protein, which is involved in the signaling pathways that regulate immune responses. Specifically, TYK2 is involved in the signaling pathways for the cytokines IL-12, IL-23, and type I interferons. By inhibiting TYK2 activity, 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to effectively inhibit TYK2 activity, leading to a reduction in the production of pro-inflammatory cytokines. This reduction in cytokine production has been associated with a reduction in disease activity in animal models of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is its specificity for TYK2. This specificity allows for targeted inhibition of the cytokine signaling pathways that are involved in autoimmune diseases, while minimizing off-target effects. However, one limitation of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is its relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another area of interest is the investigation of the long-term safety and efficacy of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine in clinical trials. Finally, there is a need for further research on the mechanisms of action of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine, in order to better understand its effects on the immune system.

Synthesemethoden

The synthesis of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine involves several steps, starting with the reaction of 5-bromo-2-chloropyrimidine with 1-(4-methylphenyl)sulfonylpiperidine. The resulting intermediate is then subjected to a series of reactions, including a Suzuki coupling reaction and a Buchwald-Hartwig amination, to yield the final product.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been the subject of numerous scientific studies, which have demonstrated its potential as a therapeutic agent for autoimmune diseases. In preclinical studies, 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to effectively inhibit TYK2 activity, leading to a reduction in the production of pro-inflammatory cytokines. These studies have also shown that 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has a favorable safety profile and is well-tolerated in animal models.

Eigenschaften

IUPAC Name

5-bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c1-12-2-4-15(5-3-12)24(21,22)20-8-6-14(7-9-20)23-16-18-10-13(17)11-19-16/h2-5,10-11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUKIZBKYPQVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.